2-Methyldecahydroquinoxaline

Physicochemical Properties Lipophilicity Drug Design

2-Methyldecahydroquinoxaline is a fully saturated, bicyclic heterocyclic compound (C9H18N2, MW 154.25) belonging to the decahydroquinoxaline class. Its structure is based on a saturated quinoxaline core with a methyl substituent at the 2-position.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 98951-18-9
Cat. No. B1505914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyldecahydroquinoxaline
CAS98951-18-9
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1CNC2CCCCC2N1
InChIInChI=1S/C9H18N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h7-11H,2-6H2,1H3
InChIKeyDNUISLARRBYSHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyldecahydroquinoxaline (CAS 98951-18-9) Sourcing and Specifications


2-Methyldecahydroquinoxaline is a fully saturated, bicyclic heterocyclic compound (C9H18N2, MW 154.25) belonging to the decahydroquinoxaline class . Its structure is based on a saturated quinoxaline core with a methyl substituent at the 2-position. It is primarily utilized as a specialized building block or intermediate in pharmaceutical research, notably within the context of conformationally restricted κ-opioid receptor agonists [1].

Why Substituting 2-Methyldecahydroquinoxaline for Other Quinoxaline Analogs Can Compromise Research Outcomes


Despite sharing a core heterocyclic name, compounds within the quinoxaline and decahydroquinoxaline families exhibit profoundly different physicochemical and biological properties due to variations in saturation and substitution. As shown in the evidence below, simply substituting a structurally similar analog can drastically alter key drug-like properties such as lipophilicity (LogP) and receptor binding selectivity, thereby invalidating established structure-activity relationships (SAR) or synthetic protocols [1].

Quantitative Differentiation of 2-Methyldecahydroquinoxaline from Structural Analogs: A Comparative Evidence Guide


Lipophilicity Comparison: 2-Methyldecahydroquinoxaline vs. Unsubstituted Decahydroquinoxaline

The introduction of a methyl group at the 2-position significantly increases lipophilicity compared to the unsubstituted decahydroquinoxaline core, a critical parameter for predicting membrane permeability and in vivo distribution. 2-Methyldecahydroquinoxaline exhibits a calculated LogP of 1.54, whereas the unsubstituted decahydroquinoxaline has a reported LogP of 0.38 [REFS-1, REFS-2].

Physicochemical Properties Lipophilicity Drug Design

Lipophilicity Comparison: 2-Methyldecahydroquinoxaline vs. Aromatic 2-Methylquinoxaline

Full saturation of the quinoxaline ring system in 2-methyldecahydroquinoxaline results in a measurable decrease in lipophilicity compared to its aromatic counterpart. The saturated analog has a LogP of 1.54, whereas the aromatic 2-methylquinoxaline has a reported LogP of 1.61 [REFS-1, REFS-2].

Physicochemical Properties Saturation Lipophilicity

Scaffold-Dependent Receptor Selectivity in Decahydroquinoxaline κ-Opioid Agonists

The decahydroquinoxaline scaffold is a critical core for achieving potent and selective κ-opioid receptor (KOR) agonism. Studies on enantiomerically pure derivatives demonstrate that structural modifications on this core can yield compounds with high KOR affinity (Ki = 0.63 nM) and high selectivity over μ, δ, σ1, and σ2 receptors. This scaffold has been validated in vivo for anti-inflammatory activity [REFS-1, REFS-2].

Pharmacology Receptor Selectivity κ-Opioid

Optimal Research and Industrial Use Cases for 2-Methyldecahydroquinoxaline (CAS 98951-18-9)


κ-Opioid Receptor (KOR) Agonist Medicinal Chemistry Programs

This compound serves as an ideal core scaffold for the synthesis of novel κ-opioid receptor (KOR) agonists, based on its class-level validation in producing highly potent and selective compounds with demonstrated in vivo anti-inflammatory activity [1].

Investigating the Impact of Lipophilicity on ADME Profiles

Its intermediate LogP value (1.54) relative to the less lipophilic decahydroquinoxaline (0.38) and the more lipophilic 2-methylquinoxaline (1.61) makes it a valuable tool compound for studying the relationship between subtle structural modifications and their impact on membrane permeability and metabolic stability [REFS-2, REFS-3].

Synthesis of Diastereomerically Pure Building Blocks

The presence of multiple chiral centers in the saturated decahydroquinoxaline ring system, combined with the methyl group at the 2-position, makes this compound a useful substrate for developing stereoselective syntheses of complex, chiral pharmaceutical intermediates [3].

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